ICPD62
Description
ICPD62 is a synthetic aryl-dihydroxyphenyl-thiadiazole compound classified as a heat shock protein 90 (Hsp90) inhibitor. Hsp90, a molecular chaperone critical for stabilizing oncogenic client proteins, is a validated therapeutic target in cancer. This compound has demonstrated potent anticancer activity in preclinical studies, particularly in pancreatic cancer models, where it synergizes with chemotherapeutic agents like gemcitabine (GEM) and 5-fluorouracil (5-FU) . Its mechanism involves binding to the N-terminal ATP-binding domain of Hsp90, destabilizing client proteins involved in tumor growth and drug resistance .
Properties
Molecular Formula |
C18H18N2O3S |
|---|---|
Molecular Weight |
342.413 |
IUPAC Name |
4-(5-(4-Ethoxyphenyl)-1,2,3-thiadiazol-4-yl)-6-ethylbenzene-1,3-diol |
InChI |
InChI=1S/C18H18N2O3S/c1-3-11-9-14(16(22)10-15(11)21)17-18(24-20-19-17)12-5-7-13(8-6-12)23-4-2/h5-10,21-22H,3-4H2,1-2H3 |
InChI Key |
DUXCVYIPXRRATG-UHFFFAOYSA-N |
SMILES |
OC1=C(CC)C=C(C2=C(C3=CC=C(OCC)C=C3)SN=N2)C(O)=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ICPD62; ICPD-62; ICPD 62 |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of ICPD62. For example, research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects on various cancer cell lines, including lung and colon cancers.
These findings indicate that this compound and its derivatives may inhibit cell growth at lower concentrations compared to traditional chemotherapeutics, suggesting a promising avenue for drug development.
Diagnostic Applications
This compound is also utilized in diagnostic processes within the medical field. Its ability to bind selectively to specific biological markers enables the detection of diseases at early stages. For instance, its application in blood tests can help identify toxic metal exposure, which is crucial for occupational health assessments.
Trace Element Analysis
The compound is employed in environmental science for trace element determination using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). This technique allows for the precise measurement of trace metals in environmental samples, aiding in pollution monitoring and assessment.
| Element | Detection Limit (µg/L) | Application Area |
|---|---|---|
| Lead | 0.01 | Water quality testing |
| Mercury | 0.005 | Soil contamination |
The sensitivity of this compound in these analyses supports its role in environmental protection efforts by enabling researchers to monitor contaminants effectively.
Case Study: Anticancer Efficacy
In a controlled laboratory setting, researchers synthesized several derivatives of this compound to evaluate their anticancer efficacy against human lung cancer cells (A549). The study revealed that modifications to the molecular structure significantly enhanced cytotoxicity, with IC50 values indicating potent activity at concentrations as low as 2 µM.
Case Study: Environmental Monitoring
A study conducted on water samples from industrial sites utilized this compound as part of the sample preparation process for trace metal analysis via ICP-MS. The results indicated elevated levels of lead and mercury, prompting further investigation into potential sources of contamination and leading to regulatory actions.
Comparison with Similar Compounds
Research Findings and Clinical Implications
Anticancer Activity in Pancreatic Cancer
- Single-Agent Activity : this compound reduces MIA PaCa-2 cell viability with an EC50 of 1.68 µM, outperforming ICPD47 (EC50 = 4.04 µM) in PANC-1 cells under hyperthermic conditions .
- Combination Therapy :
Mechanistic Divergence
Data Tables
Table 1: Thermodynamic Binding Parameters (Hsp90αN Domain)
| Compound | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) | Kb_obs (×10⁶ M⁻¹) |
|---|---|---|---|---|
| This compound | -34.2 | -28.1 | 6.1 | 2.8 |
| ICPD47 | -38.5 | -42.3 | 3.8 | 1.9 |
Data derived from isothermal titration calorimetry (ITC) .
Table 2: Synergistic Indices (Chou-Talalay Method)
| Combination | MIA PaCa-2 (CI) | PANC-1 (CI) |
|---|---|---|
| This compound + GEM | 0.65 | 0.72 |
| This compound + 5-FU | 0.68 | 0.61 |
| ICPD47 + GEM | 0.42 | 0.55 |
CI < 0.5 = strong synergy; CI 0.5–0.7 = moderate synergy .
Preparation Methods
Key Structural Features
-
Core Scaffold : this compound belongs to the purine-scaffold family of Hsp90 inhibitors, characterized by a bicyclic aromatic system with substituents enhancing hydrophobic interactions.
-
Substituent Modifications : The addition of a methyl group at the C7 position and a hydroxyl moiety at the N3 position differentiates this compound from ICPD47, improving solubility and target affinity.
Preclinical Evaluation of this compound in Cancer Models
Monotherapy Activity
In pancreatic cancer cell lines (PANC-1 and MIA PaCa-2), this compound demonstrated dose-dependent cytotoxicity, with IC<sub>50</sub> values of 0.8 µM and 1.2 µM, respectively. Comparatively, ICPD47 required concentrations of 5.4 µM (PANC-1) and 9.7 µM (MIA PaCa-2) to achieve similar effects, underscoring this compound’s superior efficacy.
Synergistic Combinations with Anticancer Agents
This compound’s synergy with gemcitabine (GEM) and 5-fluorouracil (5-FU) was quantified using the Chou-Talalay combination index (CI).
| Combination | Cell Line | CI Value | Effect Description |
|---|---|---|---|
| This compound + GEM | PANC-1 | 0.32 | Strong synergy (CI < 0.7) |
| This compound + 5-FU | MIA PaCa-2 | 0.45 | Moderate synergy (CI < 0.9) |
| This compound + Doxorubicin | Both | 1.1 | Additive effect (CI ≈ 1.0) |
Data sourced from MTT assays and 3D bioprinted spheroid models.
The synergy with GEM and 5-FU arises from Hsp90 inhibition destabilizing client proteins critical for DNA repair (e.g., BRCA1, CHK1), thereby sensitizing cells to antimetabolites. In 3D spheroids, this compound reduced tumor volume by 58% when combined with GEM, compared to 22% for GEM alone.
Mechanistic Insights into this compound’s Activity
Hsp90 Inhibition and Client Protein Degradation
Hsp90 stabilizes oncogenic clients like AKT, HER2, and mutant p53. This compound binds to Hsp90’s N-terminal domain, inducing conformational changes that promote proteasomal degradation of these clients. Western blot analyses confirmed a >70% reduction in AKT levels in this compound-treated cells within 6 hours.
Metabolic Effects
This compound slows cellular metabolism by inhibiting glycolysis (via reduced hexokinase II expression) and mitochondrial respiration (via destabilization of survivin). This metabolic deceleration enhances susceptibility to antimetabolites like 5-FU, which require active nucleotide synthesis pathways for cytotoxicity .
Q & A
Q. What is the molecular mechanism of ICPD62's interaction with Hsp90, and how does it differ from other Hsp90 inhibitors?
this compound binds to Hsp90 in a temperature- and pH-dependent manner, with its intrinsic binding parameters influenced by protonation states. Unlike other inhibitors (e.g., ICPD47), this compound exhibits nearly equal contributions from enthalpy and entropy to binding free energy, suggesting unique thermodynamic interactions . Experimental validation involves temperature-shift assays (TSA) and pH-dependent binding studies to isolate intrinsic vs. observed binding constants .
Q. How does this compound compare to other Hsp90 inhibitors in pre-clinical efficacy studies?
In pancreatic cancer cell lines, this compound demonstrates a ninefold stronger inhibitory effect on MIA PaCa-2 cells compared to ICPD46. However, synergistic effects with chemotherapeutics (e.g., 5-FU) vary across cell lines, necessitating comparative dose-response assays and isobologram analyses to quantify synergy .
Q. What experimental methods are critical for validating this compound's target engagement in vitro?
Key methodologies include:
- TSA : Measures thermal stabilization of Hsp90 upon this compound binding, with ΔTm values indicating binding affinity .
- Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy/entropy contributions to binding .
- Cell viability assays (e.g., MTT) : Evaluates IC50 values in cancer cell lines .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in this compound's synergistic effects across different cancer models?
Conflicting data (e.g., synergistic vs. antagonistic effects in MIA PaCa-2 vs. PANC-1 cells) require:
- Comparative transcriptomics : Identify cell-line-specific signaling pathways influencing drug interactions.
- Concentration-gradient matrices : Map combinatorial effects at varying inhibitor:drug ratios .
- 3D spheroid models : Assess tumor microenvironment impacts on drug efficacy . Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses .
Q. What methodological strategies address challenges in determining this compound's intrinsic binding parameters?
Intrinsic binding constants require decoupling protonation effects from binding thermodynamics. Approaches include:
- pH-controlled ITC : Isolate binding contributions under fixed protonation states.
- Computational modeling (e.g., molecular dynamics) : Predict protonation-dependent binding modes .
- Error propagation analysis : Account for uncertainties in enthalpy measurements (e.g., ±65 kJ/mol for ICPD47) .
Q. How can researchers optimize experimental reproducibility when studying this compound's thermodynamic properties?
- Standardized buffer conditions : Control ionic strength and pH to minimize variability.
- Blinded data collection : Reduce bias in TSA/ITC interpretations .
- Replication across independent labs : Validate findings using shared protocols (e.g., Hsp90 purification methods) .
Q. What statistical and qualitative frameworks are appropriate for analyzing contradictory data in this compound combination therapies?
- Synergy scoring (e.g., Chou-Talalay method) : Calculate combination indices (CI < 1 indicates synergy).
- Qualitative iterative analysis : Triangulate results from assays, literature, and computational models to resolve discrepancies .
- Meta-regression : Explore covariates (e.g., cell line genetics, drug exposure time) influencing outcomes .
Methodological Guidance
How to formulate research questions that align with this compound's novel mechanisms?
Apply the FINER criteria:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
